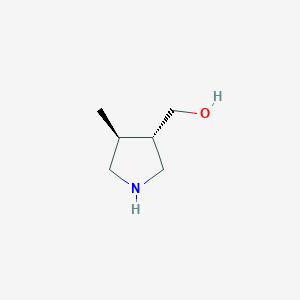![molecular formula C11H9FN2O2 B2643673 3-[(4-Fluorophenyl)methylene]tetrahydro-2,5-pyrazinedione CAS No. 155527-35-8](/img/structure/B2643673.png)
3-[(4-Fluorophenyl)methylene]tetrahydro-2,5-pyrazinedione
Descripción general
Descripción
“3-[(4-Fluorophenyl)methylene]tetrahydro-2,5-pyrazinedione” is a chemical compound with the molecular formula C11H9FN2O2 . It is a member of the pyrazinedione family .
Synthesis Analysis
A novel series of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-tri-methoxy/4-nitro phenyl)-N-(substituted-phenyl)pyrazole-1-carboxam-ide analogues was synthesized in two steps from 4-fluoroace-tophenone . The pyrazoline analogues were evaluated for cytotoxicity against two breast cancer cell lines (MCF-7 and MBA-MD-231) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazinedione core with a fluorophenyl group attached via a methylene bridge .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
- Fluorinated Pyrazoles for Medicinal Chemistry : The synthesis of fluorinated pyrazoles, which are similar in structure to the queried compound, has been explored due to their importance as building blocks in medicinal chemistry. These compounds are developed for potential applications in drug discovery, showcasing their versatility and functional group compatibility for further chemical modifications (Surmont et al., 2011).
Material Science and Polymer Applications
- Polymeric Materials : The design and synthesis of polymers incorporating fluorinated pyrazole units demonstrate their utility in creating materials with specific electronic properties. For instance, polymers with 4-fluoro-5-(perfluoroalkyl)pyrazoles have been prepared, indicating the role of such fluorinated units in developing materials with potential applications in electronics and photonics (Bouillon et al., 2001).
Organic Synthesis and Functionalization
- Synthesis of Complex Organic Molecules : Research into the synthesis of complex molecules such as 3,4-di-N-substituted 2,5-diferrocenyl thiophenes, which involve pyrazine derivatives, highlights the significance of such compounds in constructing complex organic architectures. These studies not only expand the toolkit of organic synthesis but also pave the way for new materials with unique electronic interactions (Speck et al., 2015).
Analytical Chemistry Applications
- Fluorescent Tagging of Carbohydrates : The development of fluorescent tags for the analysis of carbohydrates using derivatives of pyrazine demonstrates the utility of these compounds in analytical chemistry. Such applications allow for the sensitive detection and analysis of biological molecules, contributing significantly to biochemical research and diagnostics (Cai et al., 2014).
Direcciones Futuras
The future directions for “3-[(4-Fluorophenyl)methylene]tetrahydro-2,5-pyrazinedione” could involve further exploration of its potential biological activities, given the promising results seen in related compounds . More research could also be done to fully understand its synthesis and chemical reactions .
Propiedades
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-11(16)13-6-10(15)14-9/h1-5H,6H2,(H,13,16)(H,14,15)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMOMJQGXHFCFC-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331977 | |
| Record name | (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155527-35-8 | |
| Record name | (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2643596.png)
![5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2643597.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2643598.png)

![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)
![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)

